molecular formula C20H25N5O13S2 B1243608 Unii-ST0WR0R5X1 CAS No. 127182-67-6

Unii-ST0WR0R5X1

Cat. No.: B1243608
CAS No.: 127182-67-6
M. Wt: 607.6 g/mol
InChI Key: HYKRFONDLKBUTH-XKULUCSCSA-N
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Description

UNII-ST0WR0R5X1 is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research applications . The compound linked to this UNII is manually curated in the GSRS database, which houses over 100,000 substances, including small molecules, biologics, and mixtures. The dataset emphasizes regulatory-grade identification, making it a critical resource for drug development and safety assessments .

  • Molecular formula and weight
  • Stereochemical details (if applicable)
  • Physical properties (e.g., solubility, melting point)
  • Regulatory status (e.g., approved, investigational)

Access to full descriptors requires querying the GSRS database directly (https://gsrs.ncats.nih.gov/app/substances ) .

Properties

CAS No.

127182-67-6

Molecular Formula

C20H25N5O13S2

Molecular Weight

607.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;tetrahydrate

InChI

InChI=1S/C20H17N5O9S2.4H2O/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25;;;;/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33);4*1H2/b24-12-;;;;/t13-,14+,17-;;;;/m1..../s1

InChI Key

HYKRFONDLKBUTH-XKULUCSCSA-N

SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O.O.O.O.O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O

Synonyms

GR 69153
GR-69153
GR69153

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of UNII-ST0WR0R5X1 with analogous compounds hinges on two approaches: structural similarity (e.g., shared functional groups, metal coordination) or functional similarity (e.g., therapeutic use, mechanism of action). Below is a framework for such a comparison, derived from standardized methodologies in chemical research and regulatory science:

Structural Analogs

If UNII-ST0WR0R5X1 is a metal complex (e.g., platinum-based), comparisons might focus on substituents or ligand variations. For example:

Property UNII-ST0WR0R5X1 Cisplatin (UNII-Q20Q21Q62J) Oxaliplatin (UNII-04ZR38536J)
Metal center Undisclosed Platinum (Pt²⁺) Platinum (Pt²⁺)
Ligand structure Not available Two Cl⁻, two NH₃ Oxalate, diaminocyclohexane
Solubility (mg/mL) 1.0 (water) 7.9 (water)
Therapeutic use Antineoplastic Colorectal cancer

Note: Hypothetical table based on common platinum analogs; specific data for ST0WR0R5X1 is unavailable in the evidence.

Functional Analogs

If UNII-ST0WR0R5X1 is a kinase inhibitor, comparisons could emphasize efficacy and selectivity:

Parameter UNII-ST0WR0R5X1 Imatinib (UNII-8A1O1M485B) Dasatinib (UNII-RBZ1571X5H)
Target kinase Undisclosed BCR-ABL BCR-ABL, SRC
IC₅₀ (nM) 250 0.6
Bioavailability 98% 80%
Resistance profile Moderate Low

Research Findings and Methodological Considerations

Data Limitations

The absence of explicit data for UNII-ST0WR0R5X1 in the provided evidence precludes definitive comparisons. Regulatory databases like GSRS prioritize substance identification over detailed pharmacological data, which is often disclosed in peer-reviewed studies or patent filings .

Best Practices for Comparative Analysis

Structural Characterization : Use NMR, X-ray crystallography, or mass spectrometry to confirm identity and purity .

Functional Assays : Compare IC₅₀ values, binding affinities, or therapeutic indices in standardized models .

Regulatory Alignment : Cross-reference GSRS entries with FDA Orange Book or EMA EPAR databases for approved analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-ST0WR0R5X1
Reactant of Route 2
Unii-ST0WR0R5X1

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